1,2-Dipalmitoyl-sn-glycerol (CAS 30334-71-5) is a saturated diacylglycerol (DAG) featuring two 16-carbon palmitic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. In industrial and laboratory procurement, it is primarily sourced as a rigid structural lipid for solid lipid nanoparticles (SLNs), a critical precursor for the synthesis of saturated phospholipids like DPPC, and a non-activating structural analog in cellular signaling assays. Unlike unsaturated diacylglycerols, 1,2-DPG exhibits a high phase transition temperature, requiring elevated temperatures for aqueous hydration and formulation[2]. Furthermore, its precise sn-1,2 stereochemistry is highly sensitive to environmental conditions, making strict storage and handling protocols mandatory to prevent spontaneous acyl migration to the thermodynamically stable, but biologically and synthetically inactive, 1,3-isomer [1].
Substituting 1,2-DPG with generic diacylglycerols or its isomers severely compromises downstream synthesis and formulation integrity. If the 1,3-dipalmitoyl-sn-glycerol isomer is used or allowed to form via acyl migration, it cannot serve as a substrate for stereospecific enzymatic or chemical conversions into 1,2-diacyl phospholipids like DPPC [1]. Furthermore, substituting 1,2-DPG with unsaturated DAGs such as 1,2-diolein (DOG) drastically alters both physical and biological performance. Unsaturated DAGs are fluid at room temperature and act as potent activators of Protein Kinase C (PKC), whereas the saturated C16:0 chains of 1,2-DPG render it a solid at room temperature and a weak, highly ineffective PKC activator [2]. Consequently, buyers must procure high-purity 1,2-DPG specifically when high-temperature membrane rigidity and signaling-inert structural properties are required.
The stereochemical integrity of 1,2-DPG is highly dependent on handling conditions due to spontaneous acyl migration to 1,3-DPG. In a pH 7.0 phosphate buffer at 62°C, 1,2-DPG isomerizes with a half-life (t1/2) of just 1–2 hours, eventually reaching a thermodynamic equilibrium of 56% 1,3-DPG and 44% 1,2-DPG [1]. In contrast, non-polar aprotic storage at -20°C arrests this migration.
| Evidence Dimension | Isomerization half-life to 1,3-DPG |
| Target Compound Data | t1/2 = 1-2 hours; 56% equilibrium conversion |
| Comparator Or Baseline | Cold non-polar storage (Stable / No migration) |
| Quantified Difference | Rapid conversion in warm aqueous conditions vs. complete stability in cold non-polar conditions |
| Conditions | Aqueous buffer (pH 7.0) at 62°C vs. non-polar solvent at -20°C |
Procurement teams must ensure cold-chain logistics and non-polar storage to prevent the loss of the synthetically essential 1,2-isomer.
The saturated C16:0 acyl chains of 1,2-DPG dictate a high phase transition temperature, requiring elevated temperatures to reach a fluid lamellar phase, whereas unsaturated DAGs like 1,2-diolein remain liquid at room temperature [1]. Consequently, lipid film hydration and extrusion processes for 1,2-DPG-containing vesicles must be conducted at temperatures well above 60°C to ensure complete vesicle formation.
| Evidence Dimension | Phase transition to fluid lamellar phase |
| Target Compound Data | Requires >60°C for fluid lamellar phase |
| Comparator Or Baseline | 1,2-Diolein (Fluid at <20°C) |
| Quantified Difference | >40°C higher transition requirement for 1,2-DPG |
| Conditions | Aqueous lipid dispersion and hydration |
Formulators must select 1,2-DPG when rigid, gel-phase lipid domains are required, and must equip their processes with high-temperature hydration capabilities.
While short-chain or unsaturated DAGs (e.g., 1,2-diolein) are potent endogenous activators of Protein Kinase C (PKC) that induce cellular hyperplasia, 1,2-DPG is biologically inert in these pathways. At concentrations up to 10 µg/mL, 1,2-DPG fails to alter cell proliferation or DNA synthesis in human dermal fibroblasts, whereas active DAGs trigger significant PKC-mediated growth responses[1].
| Evidence Dimension | PKC-mediated cell proliferation (DNA synthesis) |
| Target Compound Data | No alteration at 10 µg/mL |
| Comparator Or Baseline | 1,2-Diolein / Active DAGs (Potent activation and hyperplasia) |
| Quantified Difference | Complete lack of PKC activation for 1,2-DPG |
| Conditions | In vitro human dermal fibroblast assay |
1,2-DPG is the preferred procurement choice when a structural DAG backbone is needed without triggering off-target PKC signaling cascades.
When incorporated into DPPC bilayers, 1,2-DPG significantly alters membrane packing compared to pure DPPC. In the gel phase, 1,2-DPG forms specific stoichiometric complexes with DPPC at 55:45 and 1:2 molar ratios, inducing a ripple structure and measurable dehydration of the lipid-water interface that pure DPPC does not exhibit[1].
| Evidence Dimension | Lipid-water interface hydration and phase behavior |
| Target Compound Data | Forms 55:45 and 1:2 complexes with DPPC, inducing dehydration |
| Comparator Or Baseline | Pure DPPC bilayers (Standard hydration and packing) |
| Quantified Difference | Distinct stoichiometric complexation and interfacial dehydration |
| Conditions | Aqueous dispersions analyzed by X-ray diffraction and FTIR at 20–90°C |
Formulators designing mixed-lipid delivery systems must account for 1,2-DPG's specific ability to dehydrate the membrane interface and alter vesicle packing.
1,2-DPG is the essential starting material for synthesizing saturated phospholipids such as DPPC and DPPE. Because the downstream biological utility of these phospholipids relies entirely on the sn-1,2 configuration, high-purity 1,2-DPG must be procured and processed under strict temperature and solvent controls to prevent acyl migration to the inactive 1,3-isomer [1].
Due to its saturated C16:0 chains and high phase transition temperature, 1,2-DPG is utilized as a core structural lipid in solid lipid nanoparticles and rigid liposomes. It is specifically selected over unsaturated DAGs when the formulation requires solid, gel-phase domains at physiological temperatures to control the release kinetics of encapsulated hydrophobic drugs[2].
In cellular assays evaluating diacylglycerol-mediated Protein Kinase C (PKC) activation, 1,2-DPG serves as a critical structural analog and negative control. Because its saturated chains prevent effective PKC binding and subsequent cell proliferation, researchers procure 1,2-DPG to differentiate between lipid structural effects and active DAG signaling induced by unsaturated variants [3].